Pyrido[4,3-d]pyrimidin-4-amine,n-phenyl-
Description
Significance of the Pyrido[4,3-d]pyrimidine (B1258125) Scaffold in Medicinal Chemistry
The pyrido[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its versatile interactions with a variety of biological targets. nih.gov This has led to the investigation of its derivatives for a wide range of therapeutic applications. Research has demonstrated that compounds containing this scaffold possess diverse biological activities, including anticancer, antiviral, and antibacterial properties. mdpi.com
The anticancer potential of this scaffold is particularly well-documented. mdpi.com Many derivatives have been synthesized and evaluated as inhibitors of various protein kinases, which are crucial enzymes in cellular signaling pathways that are often dysregulated in cancer. nih.gov For instance, certain pyrido[4,3-d]pyrimidine derivatives have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov The structural motif of the fused pyridine (B92270) and pyrimidine (B1678525) rings allows these molecules to function as ATP-competitive inhibitors, binding to the ATP-binding site of kinases and thereby blocking their activity. acs.org
Beyond cancer, the scaffold has also been explored for other therapeutic uses. Some derivatives have shown potential as antimicrobial agents, highlighting the broad spectrum of biological activity associated with this heterocyclic system. mdpi.com The continued interest in the pyrido[4,3-d]pyrimidine core underscores its importance as a foundational element for the design and development of new therapeutic agents.
Overview of N-Substituted Pyrido[4,3-d]pyrimidin-4-amines in Chemical Research
The substitution of an amino group at the 4-position of the pyrido[4,3-d]pyrimidine scaffold, particularly with a phenyl group (forming an N-phenyl or anilino linkage), has been a significant area of investigation. This substitution pattern has been shown to be crucial for the biological activity of these compounds, especially as kinase inhibitors. mdpi.com
Research into N-phenyl substituted pyrido[4,3-d]pyrimidin-4-amines has revealed them to be a new class of inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). nih.gov The synthesis of these compounds typically involves the reaction of a 4-chloro-pyrido[4,3-d]pyrimidine intermediate with aniline (B41778) or its derivatives. nih.gov This synthetic route allows for the introduction of various substituents on the phenyl ring, enabling the exploration of structure-activity relationships (SARs).
SAR studies have been conducted to understand how different substituents on the phenylamino (B1219803) side chain affect the inhibitory potency against EGFR. It has been found that the position and electronic properties of these substituents play a critical role. For instance, in a series of 7-amino-4-(phenylamino)pyrido[4,3-d]pyrimidines, derivatives with substituents at the 3-position of the phenyl ring were found to be more potent than those with substituents at the 2- or 4-positions. nih.gov
Furthermore, electron-withdrawing substituents on the phenyl ring were generally found to enhance the inhibitory activity. nih.gov The 3-bromo substituted derivative, for example, was identified as a particularly potent inhibitor. nih.gov These findings suggest that the N-phenyl group plays a key role in the interaction of these molecules with the EGFR active site, and its electronic and steric properties can be fine-tuned to optimize inhibitory activity.
The table below summarizes the structure-activity relationship data for a series of 7-amino-4-(phenylamino)pyrido[4,3-d]pyrimidine derivatives as inhibitors of EGFR tyrosine kinase activity. nih.gov
| Phenylamino Substituent | Position of Substitution | IC₅₀ (µM) |
| H | - | 0.34 |
| 3-Br | 3 | 0.01 |
| 3-NO₂ | 3 | 0.03 |
| 3-CF₃ | 3 | 0.06 |
| 3-OMe | 3 | 0.42 |
| 3-NH₂ | 3 | 1.1 |
| 2-Br | 2 | 0.20 |
| 4-Br | 4 | 0.17 |
This data clearly illustrates the significant impact of the substitution pattern on the biological activity of N-phenylpyrido[4,3-d]pyrimidin-4-amines, making them a subject of continued interest in the quest for novel and effective therapeutic agents.
Properties
Molecular Formula |
C13H10N4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
N-phenylpyrido[4,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H10N4/c1-2-4-10(5-3-1)17-13-11-8-14-7-6-12(11)15-9-16-13/h1-9H,(H,15,16,17) |
InChI Key |
WYYCRSZLFBSSGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=NC3=C2C=NC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for Pyrido 4,3 D Pyrimidin 4 Amine, N Phenyl and Derivatives
Classical Synthetic Routes to the Pyrido[4,3-d]pyrimidine (B1258125) Core
The foundational pyrido[4,3-d]pyrimidine structure has been traditionally assembled through several reliable cyclization strategies. These methods typically build the pyrimidine (B1678525) ring onto a pre-existing, suitably functionalized pyridine (B92270) precursor.
A primary and well-established route to the pyrido[4,3-d]pyrimidine core begins with 4-aminonicotinic acid or its derivatives. rsc.org This pathway involves the reaction of the aminonicotinic acid with a one-carbon synthon, such as a formamide (B127407) or an orthoformate, to construct the pyrimidine ring. The process generally proceeds by first forming an amidine or a related intermediate from the amino group of the nicotinic acid, which then undergoes an intramolecular cyclization via condensation with the adjacent carboxyl group to yield the pyrido[4,3-d]pyrimidin-4(3H)-one. Treatment of ethyl 4-amidonicotinate with amines can also yield a 4-amidonicotinamide, which can be cyclized with prolonged amine contact or by heat to give the corresponding pyrido[4,3-d]pyrimidin-4(3H)-one. rsc.org This pyrimidinone is a key intermediate that can be subsequently converted to the 4-chloro derivative, setting the stage for substitution with aniline (B41778) to form the final product.
An alternative classical approach utilizes a pyridoxazinone intermediate. rsc.org This method also starts from 4-aminonicotinic acid, which is first cyclized into a pyrido[4,3-d] rsc.orgresearchgate.netoxazin-4-one. This oxazinone is a reactive intermediate that readily undergoes a ring-opening and subsequent ring-closing reaction upon treatment with an amine. rsc.orgresearchgate.netmdpi.com When ammonia (B1221849) or a primary amine is used, the oxazinone ring is opened, and the resulting intermediate cyclizes to form the pyrido[4,3-d]pyrimidin-4(3H)-one core. This transformation provides an efficient route to the key pyrimidinone intermediate, which is then further functionalized. rsc.org
Table 1: Comparison of Classical Routes to the Pyrido[4,3-d]pyrimidin-4(3H)-one Core
| Synthetic Pathway | Starting Material | Key Intermediate(s) | Key Transformation | Reference(s) |
|---|---|---|---|---|
| Aminonicotinic Acid Cyclization | 4-Aminonicotinic Acid / Esters | 4-Amidonicotinamide | Intramolecular Cyclocondensation | rsc.org |
Cyclocondensation reactions represent a versatile strategy for assembling the pyrido[4,3-d]pyrimidine scaffold from functionalized pyridine precursors that already contain a portion of the future pyrimidine ring. A common method involves the thermal cyclocondensation of ethyl 3-amino-2-chloroisonicotinate with chloroformamidine (B3279071) hydrochloride. nih.govevitachem.com This approach directly builds the 4-amino-substituted pyrimidine ring onto the pyridine core. Another variation involves the cyclocondensation of 3-aminopyridine-4-carboxamide derivatives with reagents like carbon disulfide or formamide, leading to the formation of the fused pyrimidine ring. mdpi.com These multicomponent reactions are valued for their efficiency in constructing complex heterocyclic systems from simpler starting materials in fewer steps. mdpi.comnih.gov
Modern Synthetic Strategies for N-Phenylpyrido[4,3-d]pyrimidin-4-amine Synthesis
Once the pyrido[4,3-d]pyrimidine core is established, particularly as a 4-chloro derivative, modern synthetic methods are employed to introduce the N-phenyl group. These techniques offer high efficiency, selectivity, and functional group tolerance.
Palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, have become a cornerstone for the formation of C-N bonds in modern organic synthesis. researchgate.netyoutube.com This methodology is highly effective for the synthesis of N-phenylpyrido[4,3-d]pyrimidin-4-amine from a 4-chloropyrido[4,3-d]pyrimidine (B1322630) precursor. nih.govnih.gov The reaction involves the coupling of the chloro-substituted heterocycle with aniline in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. mdpi.comrsc.org The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphines often providing the best results. youtube.com This method is valued for its broad substrate scope and its ability to proceed under relatively mild conditions, providing high yields of the desired N-arylated product. nih.gov
Table 2: Key Components of Buchwald-Hartwig Amination for N-Phenylpyrido[4,3-d]pyrimidin-4-amine Synthesis
| Component | Function | Common Examples | Reference(s) |
|---|---|---|---|
| Palladium Precatalyst | Active catalyst source | Pd(OAc)₂, Pd₂(dba)₃ | nih.govnih.gov |
| Phosphine Ligand | Stabilizes catalyst, facilitates reaction steps | Xantphos, BINAP, bulky biarylphosphines | youtube.commdpi.com |
| Base | Activates the amine, neutralizes acid byproduct | NaOtBu, K₂CO₃, Cs₂CO₃ | mdpi.com |
Nucleophilic Aromatic Substitution (SNAr) is a fundamental and widely used method for introducing nucleophiles onto electron-deficient aromatic and heteroaromatic rings. youtube.comnih.gov The synthesis of N-phenylpyrido[4,3-d]pyrimidin-4-amine can be readily achieved by reacting 4-chloropyrido[4,3-d]pyrimidine with aniline. nih.gov The pyridine and pyrimidine rings are inherently electron-deficient, which activates the C-4 position towards nucleophilic attack, especially when a good leaving group like chloride is present. stackexchange.comnih.gov The reaction typically proceeds by the addition of the nucleophile (aniline) to the C-4 carbon, forming a high-energy anionic intermediate (Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity. youtube.comnih.gov These reactions are often promoted by heat and may be carried out with or without an added acid or base catalyst. nih.gov The SNAr pathway offers a direct, metal-free alternative to cross-coupling methods for synthesizing the target compound. nih.gov
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the preparation of heterocyclic compounds. While specific microwave-assisted protocols for the direct synthesis of N-phenyl-pyrido[4,3-d]pyrimidin-4-amine are not extensively detailed in the literature, the application of this technology to analogous pyridopyrimidine systems provides a strong basis for its utility.
For instance, microwave irradiation has been successfully employed in the synthesis of various fused pyrimidine derivatives, significantly reducing reaction times from hours to minutes. researchgate.net In a relevant example, the one-pot microwave-assisted synthesis of a related 4-amino-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one was achieved with good yields, highlighting the efficiency of this method. mdpi.com This approach typically involves the reaction of a suitable aminopyridine precursor with a pyrimidine building block or a multicomponent reaction under microwave irradiation. The high temperatures and pressures achieved in a sealed microwave vessel can drive reactions to completion rapidly and often with higher purity than conventional heating methods.
The general conditions for such syntheses often involve polar solvents like DMF or ethanol (B145695) and can be performed with or without a catalyst. The specific parameters, including temperature, pressure, and irradiation time, would require optimization for the target molecule.
One-Pot Synthetic Approaches
One-pot syntheses offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. These procedures, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, are highly desirable in modern synthetic chemistry.
The synthesis of the pyrido[4,3-d]pyrimidine core can be achieved through multicomponent reactions. For example, a review on the chemistry and biological evaluation of pyrido[4,3-d]pyrimidines highlights various multi-component reactions for their synthesis. nih.gov While a direct one-pot synthesis of N-phenyl-pyrido[4,3-d]pyrimidin-4-amine is not explicitly described, the synthesis of related pyrido[2,3-d]pyrimidine (B1209978) derivatives has been accomplished via one-pot, three-component reactions of aminouracil, malononitrile, and aromatic aldehydes. semanticscholar.org
A plausible one-pot strategy for the target compound could involve the condensation of a suitably substituted aminopyridine with a pyrimidine precursor, followed by the in-situ introduction of the N-phenyl group. The feasibility of such an approach is supported by the successful one-pot synthesis of various substituted pyrido[2,3-d]pyrimidines. scirp.org
Functionalization and Derivatization Strategies at Key Positions
Introduction of N-Phenyl Moieties
The introduction of an N-phenyl group at the C4 position of the pyrido[4,3-d]pyrimidine core is a key step in the synthesis of the target compound. A common and effective method for achieving this transformation is through nucleophilic aromatic substitution (SNAr) of a suitable precursor, typically a 4-chloro-pyrido[4,3-d]pyrimidine.
The synthesis of 4-anilinopyrido[3,4-d]pyrimidine derivatives has been successfully achieved through the reaction of a 4-chloro intermediate with aniline. mdpi.com This methodology is directly applicable to the pyrido[4,3-d]pyrimidine isomer. The 4-chloro precursor can be synthesized from the corresponding 4-hydroxypyrido[4,3-d]pyrimidine by treatment with a chlorinating agent such as phosphorus oxychloride (POCl3). The subsequent reaction with aniline, often in the presence of a base and a suitable solvent, would yield the desired N-phenyl-pyrido[4,3-d]pyrimidin-4-amine.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, also represent a powerful tool for the formation of C-N bonds and could be employed for the introduction of the N-phenyl moiety.
C4 Substitution Pathways
Beyond the introduction of an N-phenyl group, the C4 position of the pyrido[4,3-d]pyrimidine ring is a prime site for further diversification to explore structure-activity relationships. The 4-chloro-pyrido[4,3-d]pyrimidine intermediate serves as a versatile precursor for introducing a wide range of substituents.
Nucleophilic substitution reactions with various nucleophiles can be employed to introduce different functionalities. For example, reaction with alcohols or thiols would yield the corresponding ethers and thioethers, respectively. Similarly, reaction with a variety of primary and secondary amines can lead to a diverse library of 4-amino substituted derivatives. The reactivity of the 4-chloro group facilitates these transformations, making it a key handle for chemical modification. The synthesis of a variety of 4-substituted pyrido[2,3-d]pyrimidin-7(8H)-ones has been demonstrated, showcasing the broad applicability of this approach. nih.gov
Diversification at Other Ring Positions (e.g., C7, C8)
Functionalization of the pyridine ring portion of the pyrido[4,3-d]pyrimidine scaffold, specifically at the C7 and C8 positions, offers another avenue for creating structural diversity.
A synthetic route to 8-chloropyrido[4,3-d]pyrimidin-4-amine (B13681149) has been reported, and it is noted that the chlorine atom at the 8-position can be displaced by nucleophiles. evitachem.com This provides a direct method for introducing various substituents at the C8 position through nucleophilic aromatic substitution reactions. For instance, reaction with amines, thiols, or alkoxides could furnish a range of 8-substituted derivatives.
While specific methods for the functionalization of the C7 position of the pyrido[4,3-d]pyrimidine ring are less commonly reported, general strategies for the functionalization of pyridine rings could be applicable. These may include electrophilic aromatic substitution reactions if the ring is sufficiently activated, or metal-catalyzed cross-coupling reactions starting from a halogenated precursor at the C7 position. The development of synthetic routes that allow for the selective introduction of functional groups at these positions is an area of ongoing interest in the field.
Chemical Reactivity and Transformation of Pyrido 4,3 D Pyrimidin 4 Amines
Electrophilic Aromatic Substitution Patterns
The pyrido[4,3-d]pyrimidine (B1258125) nucleus is an electron-deficient system, which generally makes it resistant to electrophilic aromatic substitution. The pyridine (B92270) and pyrimidine (B1678525) rings, both containing electronegative nitrogen atoms, withdraw electron density from the carbocyclic framework, deactivating it towards attack by electrophiles. For an electrophilic attack to occur, the ring system typically requires activation by strong electron-donating groups. jocpr.com
Detailed studies on the direct electrophilic substitution of N-phenyl-pyrido[4,3-d]pyrimidin-4-amine are not extensively documented. However, drawing parallels from related heterocyclic systems, such as pyrido[2,3,4-kl]acridines, provides insight. In these more complex structures, electrophilic substitution like nitration has been achieved, demonstrating that under appropriate conditions, even deactivated polycyclic aromatic systems can be functionalized. nih.govresearchgate.net Bromination of these related systems proved more challenging, often requiring harsh conditions and sometimes failing to proceed altogether. nih.gov
Table 1: Predicted Reactivity towards Electrophiles
| Reagent/Reaction | Expected Reactivity | Predicted Position of Attack |
|---|---|---|
| Nitration (HNO₃/H₂SO₄) | Low to moderate; requires forcing conditions | Pyridine ring |
| Halogenation (Br₂/FeBr₃) | Very low; likely requires harsh conditions or fails | Pyridine ring |
| Sulfonation (SO₃/H₂SO₄) | Very low; likely requires harsh conditions | Pyridine ring |
Nucleophilic Substitution Reactions
Nucleophilic substitution is a cornerstone of pyrido[4,3-d]pyrimidine chemistry, particularly at the C-4 position. The most prominent example of this reactivity is the synthesis of the title compound itself, which typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this process, a suitable precursor, 4-chloro-pyrido[4,3-d]pyrimidine, is treated with aniline (B41778). The electron-withdrawing nature of the fused ring system makes the C-4 position highly electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the chloro leaving group.
This amination reaction can be facilitated under various conditions. Acid catalysis is frequently employed to activate the heterocyclic substrate. ntnu.nonih.gov Studies on the related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine show that hydrochloric acid promotes the amination with various anilines, with water sometimes serving as an effective solvent. nih.gov Alternatively, base-promoted or palladium-catalyzed (e.g., Buchwald-Hartwig) cross-coupling reactions can be used to form the C-N bond. nih.gov The efficiency of the reaction is influenced by the electronic properties of the aniline nucleophile. ntnu.no Microwave irradiation has also been demonstrated as an effective method for accelerating similar nucleophilic substitutions on chloropyrimidines with anilines. rsc.orgresearchgate.net
Table 2: Synthesis of N-Aryl Pyrido[4,3-d]pyrimidin-4-amines via Nucleophilic Substitution
| Precursor | Nucleophile | Conditions | Product |
|---|---|---|---|
| 4-Chloro-pyrido[3,4-d]pyrimidin-2-amine | Various anilines | Acid or Base promotion | 4-Anilino-pyrido[3,4-d]pyrimidin-2-amine derivatives |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | HCl (catalyst), Water or 2-propanol | N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
Ring Modification and Rearrangement Reactions (e.g., Dimroth Rearrangement)
N-substituted 4-aminopyrido[4,3-d]pyrimidines can undergo ring modification reactions, the most notable of which is the Dimroth rearrangement. This type of rearrangement is characteristic of many N-heterocyclic compounds and involves the transposition of an endocyclic ring nitrogen atom with an exocyclic nitrogen of a substituent. wikipedia.org The process typically proceeds through a ring-opening step to form an intermediate, followed by rotation and ring-closure to yield an isomer. wikipedia.org
In the context of N-phenyl-pyrido[4,3-d]pyrimidin-4-amine, the Dimroth rearrangement would involve the pyrimidine ring opening and reclosing to interchange the positions of the exocyclic phenylamino (B1219803) nitrogen and the N-3 atom of the pyrimidine ring. This isomerization can be promoted by heat, acid, or base. nih.gov
Microwave-assisted organic synthesis has proven to be a particularly effective tool for promoting the Dimroth rearrangement in related systems. For instance, the synthesis of N-aryl analogues of pyrido[2',3':4,5]furo[3,2-d]pyrimidines and benzo[b]thieno[3,2-d]pyrimidin-4-amines has been successfully achieved through microwave-accelerated condensation and subsequent Dimroth rearrangement. nih.govresearchgate.net This methodology offers a rapid and efficient route to structural isomers that might be difficult to access through other means. The propensity for the rearrangement to occur depends on several factors, including the thermodynamic stability of the starting material and the product, the pH of the medium, and the electronic nature of the substituents. nih.gov
Table 3: Conditions Facilitating Dimroth Rearrangement in Related Fused Pyrimidines
| Substrate Type | Conditions | Outcome |
|---|---|---|
| N'-(2-cyanaryl)-N,N-dimethylformimidamides + Anilines | Acetic Acid, Microwave Irradiation | N-Arylbenzo[b]furo[3,2-d]pyrimidin-4-amines |
| 3-Amino-6-bromofuro[3,2-b]pyridine-2-carbonitrile derivative + Anilines | Microwave Irradiation | N-Aryl pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines |
Spectroscopic Characterization Techniques for Pyrido 4,3 D Pyrimidin 4 Amines
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms within the molecule. For a compound like N-phenyl-pyrido[4,3-d]pyrimidin-4-amine, the spectrum can be divided into signals from the pyrido[4,3-d]pyrimidine (B1258125) core and the N-phenyl substituent.
Pyrido[4,3-d]pyrimidine Core Protons: The protons on the pyridine (B92270) and pyrimidine (B1678525) rings typically appear in the aromatic region, generally between δ 7.0 and 9.0 ppm. The exact chemical shifts are influenced by the positions of the nitrogen atoms and their electron-withdrawing effects. For instance, protons adjacent to a ring nitrogen atom are deshielded and resonate at a lower field (higher ppm value).
N-Phenyl Group Protons: The protons of the phenyl group attached to the amine will also appear in the aromatic region. These signals often present as multiplets, with protons in the ortho, meta, and para positions having distinct chemical shifts. Typically, these are observed between δ 6.8 and 7.8 ppm. researchgate.netchemicalbook.com
Amine (N-H) Proton: A key signal is the proton on the secondary amine linking the two ring systems. This N-H proton usually appears as a broad singlet and its chemical shift can vary significantly depending on the solvent and concentration. In DMSO-d₆, this signal is often observed at a lower field, potentially above δ 9.0 ppm, due to hydrogen bonding with the solvent. gencat.cat
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for N-Phenyl-pyrido[4,3-d]pyrimidin-4-amine
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyrido[4,3-d]pyrimidine Protons | 7.0 - 9.0 | d, t, m |
| N-Phenyl Protons (ortho, meta, para) | 6.8 - 7.8 | m |
| Amine (N-H) Proton | > 9.0 (in DMSO-d₆) | br s |
Data are predictive and based on analyses of analogous structures. gencat.catresearchgate.netchemicalbook.com
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule.
Aromatic Carbons: The carbon atoms of both the pyrido[4,3-d]pyrimidine core and the N-phenyl ring resonate in the downfield region, typically from δ 110 to 165 ppm. gencat.cat Carbons directly attached to nitrogen atoms (C-N) are generally found at the lower end of this range, while quaternary carbons at the fusion of the rings or involved in C=N bonds appear further downfield. researchgate.net
Ipso-Carbons: The carbon atom of the phenyl ring directly attached to the amine nitrogen (ipso-carbon) and the C4 carbon of the pyrimidine ring attached to the amine are key diagnostic signals. Their chemical shifts provide insight into the electronic environment of the C-N bond.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for N-Phenyl-pyrido[4,3-d]pyrimidin-4-amine
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Pyrido[4,3-d]pyrimidine Carbons | 110 - 165 |
| N-Phenyl Carbons | 115 - 150 |
| Pyrimidine C4 (attached to NH) | ~155 - 165 |
Data are predictive and based on analyses of analogous structures. gencat.catresearchgate.net
To unambiguously assign all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is crucial for tracing the connectivity of protons within the pyridine and phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their known proton attachments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two or three bonds). It is particularly powerful for identifying quaternary carbons and for establishing the connectivity between the N-phenyl group and the pyrido[4,3-d]pyrimidine core through correlations involving the N-H proton. nih.govcore.ac.uk
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For N-phenyl-pyrido[4,3-d]pyrimidin-4-amine, the key absorptions are associated with the N-H group and the aromatic rings. nih.gov
N-H Stretch: A characteristic sharp to medium absorption band for the secondary amine (N-H) stretch is expected in the region of 3300-3500 cm⁻¹. nist.gov Its exact position and shape can be influenced by hydrogen bonding.
Aromatic C-H Stretch: The stretching vibrations of C-H bonds on the aromatic rings typically appear just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹).
C=C and C=N Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings give rise to a series of sharp absorption bands in the 1450-1650 cm⁻¹ region. These are diagnostic for the heterocyclic and phenyl ring systems. gencat.catresearchgate.net
C-N Stretch: The stretching vibration of the C-N bond linking the phenyl group to the pyrimidine ring typically appears in the 1250-1350 cm⁻¹ range.
Table 3: Characteristic IR Absorption Frequencies for N-Phenyl-pyrido[4,3-d]pyrimidin-4-amine
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Secondary Amine (N-H) | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3030 - 3100 |
| Aromatic C=C and C=N | Ring Stretch | 1450 - 1650 |
| Aromatic C-N | Stretch | 1250 - 1350 |
Data are based on typical frequencies for the specified functional groups found in similar molecules. gencat.catnist.govresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Molecular Ion Peak (M⁺): For N-phenyl-pyrido[4,3-d]pyrimidin-4-amine (C₁₃H₁₀N₄), the molecular weight is approximately 222.25 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass can be determined with high precision, confirming the elemental composition. The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be expected at m/z 222 or 223, respectively.
Fragmentation Pattern: The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for related N-phenyl substituted heterocyclic amines involve the cleavage of the C-N bond between the rings. researchgate.netarkat-usa.orgnih.gov Expected fragments could include ions corresponding to the phenylamine radical cation or the pyrido[4,3-d]pyrimidinyl cation. The loss of small, stable molecules like HCN from the pyrimidine ring is also a common fragmentation pathway for such heterocyclic systems. nist.gov
Table 4: Predicted Key Mass Spectrometry Fragments for N-Phenyl-pyrido[4,3-d]pyrimidin-4-amine
| m/z Value | Possible Fragment Identity |
|---|---|
| 223 | [M+H]⁺ (Protonated Molecular Ion) |
| 222 | [M]⁺ (Molecular Ion) |
| Variable | Fragments from cleavage of C-N bond |
| Variable | Fragments from loss of HCN from pyrimidine ring |
Fragmentation patterns are predictive and based on the analysis of similar chemical structures. researchgate.netarkat-usa.org
Advanced Spectroscopic Methods (e.g., X-ray Crystallography)
For compounds that can be grown as single crystals of sufficient quality, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the molecular structure, bond lengths, bond angles, and intermolecular interactions. mdpi.com
The crystal structure of a pyrido[4,3-d]pyrimidin-4-amine derivative would definitively confirm the connectivity of the fused ring system and the geometry of the N-phenyl substituent relative to the core. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the amine N-H group and π-π stacking between the aromatic rings, which govern the solid-state packing of the molecules. redalyc.org While a specific crystal structure for N-phenyl-pyrido[4,3-d]pyrimidin-4-amine is not reported, studies on related pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines demonstrate the utility of this technique in unambiguously confirming molecular structures and stereochemistry. mdpi.comtandfonline.com
Computational and Theoretical Investigations of N Phenylpyrido 4,3 D Pyrimidin 4 Amine
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the electronic and geometric properties of molecules, offering a detailed view of their inherent chemical nature.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For heterocyclic compounds like those in the pyrido[4,3-d]pyrimidine (B1258125) class, DFT studies are instrumental in elucidating the distribution of electron density, molecular geometry, and electrostatic potential. These calculations help identify electron-rich and electron-poor regions within the molecule, which is crucial for understanding its reactivity and intermolecular interactions. For instance, the nitrogen atoms in the pyridine (B92270) and pyrimidine (B1678525) rings are typically electron-rich centers, influencing the molecule's ability to act as a hydrogen bond acceptor. While specific DFT studies focusing solely on N-Phenylpyrido[4,3-d]pyrimidin-4-amine are not extensively detailed in available literature, the principles are widely applied to the broader class of pyridopyrimidines to rationalize their chemical behavior and guide the synthesis of new derivatives. researchgate.netnih.gov
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's chemical reactivity and kinetic stability.
HOMO: Represents the ability of a molecule to donate an electron. Regions of the molecule with high HOMO density are prone to electrophilic attack.
LUMO: Represents the ability of a molecule to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.
HOMO-LUMO Gap: A small energy gap generally signifies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. Conversely, a large energy gap indicates high stability.
Fukui functions are used within the framework of DFT to determine which atoms in a molecule are more susceptible to electrophilic, nucleophilic, or radical attack. These functions provide a quantitative measure of the change in electron density at a specific atomic site when the total number of electrons in the system changes. This allows for the prediction of local reactivity, identifying the most reactive centers within the N-Phenylpyrido[4,3-d]pyrimidin-4-amine structure. For example, analysis of Fukui functions can pinpoint which of the nitrogen or carbon atoms in the heterocyclic rings is the most likely site for a nucleophilic or electrophilic reaction, providing valuable guidance for synthetic chemists aiming to create new analogues. researchgate.net
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme, and to characterize the interactions that stabilize this complex.
Molecular docking simulations are widely used to predict the preferred orientation and conformation of a ligand when it binds to a target's active site. For the pyrido[4,3-d]pyrimidine scaffold, these studies are crucial for understanding its mechanism of action as an inhibitor of various enzymes, such as kinases and topoisomerases. mdpi.comjocpr.com
In one study, a tetrahydropyrido[4,3-d]pyrimidine derivative, ARN21929, was docked into three different binding sites of human topoisomerase II (topoII). nih.gov The simulations predicted well-defined binding modes in the ATP-binding site and the DNA cleavage site, suggesting multiple potential mechanisms of inhibition. nih.gov Similarly, docking studies on related pyridopyrimidine isomers have shown that these scaffolds can effectively fit into the ATP-binding pockets of kinases like Monopolar spindle 1 (Mps1) and ZAP-70, with substituents playing a key role in defining binding affinity and selectivity. nih.govmdpi.com
The stability of a ligand-protein complex is determined by a network of non-covalent interactions. Analysis of docking results reveals the specific interactions that anchor the ligand in the binding pocket.
Hydrogen Bonding: These are critical for both affinity and specificity. In docking studies of a tetrahydropyrido[4,3-d]pyrimidine derivative with topoisomerase II, several key hydrogen bonds were identified. For example, nitrogen atoms in the pyrimidine ring were predicted to form hydrogen bonds with the side chains of residues like Asn95 and Asn150. nih.gov The exocyclic amino group also participated in hydrogen bonding with residues such as Asp94. nih.gov In studies of related pyrido[3,4-d]pyrimidine (B3350098) kinase inhibitors, hydrogen bonds with backbone atoms in the hinge region of the kinase (e.g., with Gly605 in Mps1) were found to be essential for potent inhibition. nih.govmdpi.com
Hydrophobic and Other Interactions: Beyond hydrogen bonds, other interactions contribute significantly to binding.
π-π Stacking: The aromatic rings of the pyridopyrimidine core can engage in π-π stacking interactions with aromatic residues like Phenylalanine (Phe142 in topoisomerase II). nih.gov
Cation-π Interactions: Positively charged groups on the ligand can interact favorably with the electron-rich faces of aromatic amino acid residues. nih.gov
Van der Waals Interactions: Favorable van der Waals contacts with surrounding hydrophobic residues (e.g., Met762, Met766 in topoisomerase II; Val539, Ala551, Leu654 in Mps1) provide additional stabilization. nih.govnih.gov
The table below summarizes the specific interactions predicted for a tetrahydropyrido[4,3-d]pyrimidine derivative (ARN21929) within the ATP-binding site of human topoisomerase II, illustrating the types of interactions N-Phenylpyrido[4,3-d]pyrimidin-4-amine could potentially form. nih.gov
| Interaction Type | Ligand Moiety | Interacting Protein Residue |
|---|---|---|
| Hydrogen Bond | Pyrimidine Nitrogen | Lys168 |
| Hydrogen Bond | Positively Charged NH₂ Group | Asp94 (backbone oxygen) |
| Hydrogen Bond | Fluorine Substituent | Asn120 (side chain) |
| π-π Stacking | Pyrimidine Ring | Phe142 |
| Van der Waals | Fluorine-substituted Aniline (B41778) | Asn120 (side chain) |
| Van der Waals | Pyrimidine Ring | Thr147, Ile141 |
Structure-Based Drug Design Approaches
Structure-based drug design has been a important methodology in the exploration of N-Phenylpyrido[4,3-d]pyrimidin-4-amine and its analogs as potential therapeutic agents, particularly as kinase inhibitors. This approach leverages the three-dimensional structural information of the target protein to guide the design of potent and selective inhibitors. Computational techniques such as molecular docking, molecular dynamics (MD) simulations, and free energy calculations are integral to this process, providing insights into the binding modes and affinities of ligands within the target's active site.
For the broader class of pyrido[3,4-d]pyrimidine derivatives, molecular docking studies have been instrumental in understanding their interaction with target kinases like Monopolar spindle 1 (Mps1). nih.gov These studies have revealed that the pyrido[3,4-d]pyrimidine core can form crucial hydrogen bonds with key residues in the hinge region of the kinase, a common interaction pattern for ATP-competitive inhibitors. nih.gov For instance, in the case of Mps1 inhibitors, the pyrimidine ring has been observed to form a hydrogen bond with the backbone of Gly605. nih.gov
The N-phenyl group of these compounds typically occupies a hydrophobic pocket within the kinase active site. The specific interactions of this phenyl ring can be further elucidated through detailed computational analyses. For example, in studies of related N-phenylthieno[2,3-d]pyrimidin-4-amines as FGFR1 inhibitors, molecular modeling has been used to analyze the binding of active compounds. nih.gov
Molecular dynamics simulations and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations have been employed to further refine the understanding of ligand binding and stability. nih.gov These methods provide a more dynamic picture of the protein-ligand complex and can help in estimating the binding free energies. Such studies have indicated that van der Waals interactions and nonpolar solvation energies are significant contributors to the binding affinity of pyrido[3,4-d]pyrimidine inhibitors with Mps1. nih.gov
Key amino acid residues that have been identified as important for the binding of this class of inhibitors to Mps1 include I531, V539, M602, C604, N606, I607, L654, I663, and P673. nih.gov The insights gained from these structure-based approaches are valuable for the rational design of novel and more potent inhibitors based on the N-Phenylpyrido[4,3-d]pyrimidin-4-amine scaffold.
Table 1: Key Interacting Residues in Kinase Targets for Pyrido[3,4-d]pyrimidine Analogs
| Target Kinase | Key Interacting Residues | Type of Interaction | Reference |
| Mps1 | Gly605 | Hydrogen Bond | nih.gov |
| Mps1 | K529 | Hydrogen Bond | nih.gov |
| Mps1 | I531, V539, M602, C604, N606, I607, L654, I663, P673 | Hydrophobic/van der Waals | nih.gov |
| VEGFR-2 | Not Specified | Not Specified | nih.gov |
| FGFR1 | Not Specified | Not Specified | nih.gov |
Structure Activity Relationship Sar Studies of Pyrido 4,3 D Pyrimidin 4 Amines
Impact of N-Phenyl Substitution Patterns on Biological Activity
The N-phenyl group at the C4-amino position is a critical determinant of biological activity, often serving as a key interaction point with target proteins. SAR studies have extensively explored the impact of various substitution patterns on this phenyl ring, revealing that the nature, size, and position of substituents can dramatically alter potency and selectivity.
In a study of tetrahydropyrido[4,3-d]pyrimidine analogues designed as human topoisomerase II (topoII) inhibitors, the substitution on the 4-aniline moiety was found to be highly sensitive. nih.gov An unsubstituted phenyl group at this position resulted in a loss of activity. nih.gov However, the introduction of specific substituents, particularly in the ortho and meta positions, could restore or enhance activity. For instance, introducing a fluorine atom at the ortho-position significantly increased topoII inhibition. nih.gov Substituents containing methylated oxygen or nitrogen in the meta-position, such as methoxy (B1213986) and dimethylamino groups, were also shown to be favorable for activity. nih.gov Conversely, none of the substituents explored at the para-position successfully increased inhibitory activity, suggesting that this position is less tolerant to modification for this specific target. nih.gov
These findings highlight that the electronic properties and steric profile of the N-phenyl ring are crucial for optimal target engagement. Small, electronegative groups (e.g., fluorine) or hydrogen-bond acceptors (e.g., methoxy) at specific positions can enhance binding affinity, while modifications at other positions may lead to steric clashes or unfavorable electronic interactions.
Table 1: SAR of N-Phenyl Substituents on Tetrahydropyrido[4,3-d]pyrimidine Analogues as TopoII Inhibitors nih.gov
| Compound | N-Phenyl Substitution Pattern | TopoIIα Inhibition IC₅₀ (µM) |
|---|---|---|
| ARN19661 (Hit) | 2-Fluoro | 16 ± 4 |
| 13 | Unsubstituted | >200 |
| 14 | 4-Fluoro | >200 |
| 16 | 3-Methyl | >200 |
| 18 | 3-Hydroxy | >200 |
| 20 | 3-Methoxy | 120 ± 20 |
| 23 | 3-Dimethylamino | 140 ± 30 |
| 24 (ARN21929) | 2-Fluoro, 3-Hydroxy | 4.5 ± 1.0 |
Role of the Core Pyrido[4,3-d]pyrimidine (B1258125) Moiety
The pyrido[4,3-d]pyrimidine core is a "privileged scaffold" in drug discovery. nih.gov Its structure, being a fusion of pyridine (B92270) and pyrimidine (B1678525) rings, is analogous to naturally occurring purines and pteridines, allowing it to interact with a wide range of biological targets, particularly the ATP-binding sites of kinases. mdpi.com This bicyclic heterocyclic system provides a rigid framework that correctly orients substituents for optimal interaction with protein residues. nih.govmdpi.com
Influence of Substituents at Pyrimidine Ring Positions (e.g., C4)
The C4 position of the pyrimidine ring is a primary site for introducing diversity and modulating the biological activity of pyrido[4,3-d]pyrimidines. The exocyclic amino group at C4, linking the N-phenyl ring, is often essential for activity, acting as a hydrogen bond donor or acceptor. nih.gov As discussed in section 6.1, modifications to the N-phenyl substituent at this position are a cornerstone of SAR exploration for this class of compounds.
Influence of Substituents at Pyridine Ring Positions (e.g., C7, C8)
Substituents on the pyridine portion of the pyrido[4,3-d]pyrimidine scaffold (positions C5, C7, and C8) provide another avenue for optimizing potency, selectivity, and pharmacokinetic properties. While SAR data for the N-phenyl-pyrido[4,3-d]pyrimidin-4-amine scaffold is specific, studies on isomeric pyridopyrimidines offer valuable insights into the potential roles of these positions.
In a study on pyrido[3,2-d]pyrimidines as PI3K/mTOR inhibitors, the C7 position was extensively modified while keeping the C2 and C4 substituents constant. nih.gov A diverse range of small and large amines, as well as methoxyether, vinyl, and oxime groups, were introduced. The results indicated that substituents at C7 could significantly enhance enzymatic inhibition, with cyclopropylamine (B47189) and N-methylpiperazine groups leading to sub-micromolar activity. nih.gov This suggests that the C7 position projects into a solvent-exposed region or a secondary binding pocket where tailored substituents can form additional favorable interactions.
Table 2: Influence of C7-Substituents on PI3Kα Inhibition in a Pyrido[3,2-d]pyrimidine (B1256433) Series nih.gov
| Compound | C7-Substituent | PI3Kα IC₅₀ (nM) |
|---|---|---|
| Reference | -H | 11 |
| 5 | -CH₂-N-methylpiperazine | 4 |
| 6 | -CH₂-NH-cyclopropyl | 5 |
| 19 | -CH=NOH | 3 |
| 21 | -CH=NOCH₃ | 3 |
Similarly, the C8 position (analogous to the N8-position in some isomers) can be crucial. For certain pyrido[2,3-d]pyrimidine (B1209978) kinase inhibitors, an ethyl group at N8 conferred four-fold greater activity compared to a methyl group, indicating that even small changes in alkyl chain length at this position can impact potency. google.com In another example involving pyrido[3,4-d]pyrimidine (B3350098) Mps1 inhibitors, a methyl group at the position analogous to C8 was found to be important for binding near the "gatekeeper" methionine residue of the kinase, thereby enhancing compound affinity. mdpi.com These findings collectively underscore the importance of exploring the steric and electronic properties of substituents on the pyridine ring to fine-tune the molecule's fit within its target's binding site.
Conformational Analysis and Bioisosteric Replacements in SAR
Advanced drug design strategies for pyrido[4,3-d]pyrimidines involve conformational analysis and bioisosteric replacements to improve efficacy and drug-like properties. Conformational analysis helps to understand the three-dimensional shape of the molecule and its preferred orientation when binding to a target. researchgate.net For flexible molecules, identifying the bioactive conformation is key to designing more rigid and potent analogues. For instance, the rotational freedom of the N-phenyl group at C4 is a critical parameter. Computational studies can predict low-energy conformations and rationalize why certain substitution patterns are favored, as they may lock the ring in a more favorable orientation for binding. researchgate.net
Bioisosteric replacement is a strategy used to swap one functional group for another with similar physicochemical properties to improve potency, selectivity, or metabolic stability, or to reduce toxicity. In the context of the pyrido[4,3-d]pyrimidine scaffold, this could involve several modifications:
Core Scaffold: The pyridine ring itself could be replaced by another heteroaromatic ring like a pyridazine (B1198779) or pyrazine (B50134) to modulate basicity and hydrogen bonding capacity.
N-Phenyl Group: The phenyl ring at C4 could be replaced with other aromatic systems, such as thiophene (B33073) or pyrazole, to explore different binding interactions or alter metabolic pathways.
Linkers and Other Substituents: Functional groups on the substituents can be swapped. For example, a carboxamide group, which is susceptible to hydrolysis, might be replaced with a more stable oxadiazole ring to improve bioavailability.
These advanced approaches allow medicinal chemists to move beyond simple substituent modifications and rationally design next-generation inhibitors with superior therapeutic profiles.
Mechanism of Biological Action of Pyrido 4,3 D Pyrimidin 4 Amines in Vitro Studies
Kinase Inhibition Mechanisms
The pyridopyrimidine scaffold is recognized as a "privileged structure" for targeting ATP-dependent kinases. scilit.comresearchgate.net Various isomers of this scaffold have been developed as potent inhibitors of several kinase families.
Derivatives of the pyridopyrimidine core structure have shown significant inhibitory activity against various tyrosine kinases, which are crucial regulators of cell proliferation, differentiation, and survival.
Epidermal Growth Factor Receptor (EGFR): The pyrido[4,3-d]pyrimidine (B1258125) scaffold is a component of Trametinib, a known kinase inhibitor. nih.gov While Trametinib is primarily recognized as a MEK inhibitor (a downstream component of the MAP kinase pathway), related pyridopyrimidine isomers have been extensively studied as direct EGFR inhibitors. For instance, a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were designed as potent inhibitors of both wild-type EGFR (EGFRWT) and its resistant mutant, EGFRT790M. nih.gov One compound in this series, 8a , demonstrated high efficacy with IC50 values of 0.099 µM and 0.123 µM against EGFRWT and EGFRT790M, respectively. nih.gov Similarly, 4-(anilino)pyrido[3,4-d]pyrimidine derivatives have been investigated as EGFR tyrosine kinase inhibitors (EGFR-TKIs), with some showing strong inhibition of the L858R mutant EGFR-TK. nih.gov
Phosphoinositide 3-kinase (PI3K): The pyrido[3,2-d]pyrimidine (B1256433) core is found in Seletalisib , a highly selective, ATP-competitive inhibitor of the PI3Kδ isoform. semanticscholar.orgmdpi.com PI3K enzymes are vital for immune cell development and function. mdpi.com Another related compound, Voxtalisib , which is based on the pyrido[2,3-d]pyrimidine (B1209978) structure, acts as a dual inhibitor of PI3K and mTOR. semanticscholar.orgmdpi.com
Inhibition of cyclin-dependent kinases (CDKs) is a key strategy in cancer therapy due to their central role in regulating cell cycle progression. nih.gov The pyrido[2,3-d]pyrimidin-7-one template, in particular, has been successfully optimized to create highly selective inhibitors of CDK4 and CDK6. scilit.comresearchgate.net
Compounds based on this scaffold, such as Palbociclib and Ribociclib , are reversible, small-molecule inhibitors that are highly specific for CDK4 and CDK6. researchgate.net The introduction of a methyl group at the C-5 position of the pyrido[2,3-d]pyrimidin-7-one template was a key modification that conferred excellent selectivity for CDK4 over other CDKs. scilit.com These inhibitors function by preventing the phosphorylation of the retinoblastoma protein (Rb), thereby blocking the cell cycle transition from the G1 to the S phase and inhibiting proliferation. encyclopedia.pub While extensive research highlights the efficacy of the pyrido[2,3-d]pyrimidine scaffold against CDKs, specific studies focusing solely on the pyrido[4,3-d]pyrimidine isomer for CDK inhibition are less common. However, studies on related isomers like pyrido[3,4-d]pyrimidines have demonstrated high selectivity for other kinases over CDK2, indicating that selectivity can be tuned based on the core structure. acs.org
Histone lysine (B10760008) demethylases (KDMs) are epigenetic regulators implicated in various cancers. The pyrido[3,4-d]pyrimidin-4(3H)-one scaffold has been identified as a potent inhibitor of the KDM4 and KDM5 families of JmjC histone lysine demethylases. acs.orgresearchgate.net These compounds act by binding to the Fe(II) cofactor in the enzyme's active site. acs.org
Structure-based design led to the development of 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives that are potent and cell-permeable dual inhibitors of KDM4 and KDM5. acs.orgnih.gov For example, one such compound exhibited IC50 values of 31 nM against KDM4B and 23 nM against KDM5B. nih.gov These inhibitors were shown to increase the methylation marks H3K9me3 and H3K4me3 in cells, consistent with the inhibition of their respective demethylases. nih.gov
Other Enzymatic Target Modulations
Beyond kinases, pyrido[4,3-d]pyrimidine derivatives and their isomers have been shown to inhibit other classes of enzymes critical for cell function and disease progression.
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate, a precursor essential for the synthesis of nucleotides and amino acids. nih.govmdpi.com Inhibition of DHFR disrupts DNA synthesis and repair, making it an effective target for antimicrobial and anticancer agents. mdpi.commdpi.com
Several classes of pyridopyrimidines have been investigated as DHFR inhibitors. nih.govmdpi.com Specifically, pyrido[2,3-d]pyrimidine derivatives, known as 5-deaza-5,8-dideazafolates, have been synthesized as potent antifolates. epa.gov For instance, the compound Piritrexim , based on this scaffold, is a known DHFR inhibitor. nih.gov While the pyrido[4,3-d]pyrimidine core is less documented in this context, the related pyrazolo[3,4-d]pyrimidine scaffold has been shown to yield a considerable increase in DHFR inhibition activity compared to other structures. nih.gov
Microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) is the terminal enzyme responsible for producing prostaglandin E2 (PGE2), a key mediator of inflammation and pain. nih.gove-century.us As an inducible enzyme that is often upregulated alongside COX-2 during inflammation, mPGES-1 is a promising target for developing anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs. e-century.usnih.gov
Research has led to the development of pyrido[4,3-d]pyrimidin-4(3H)-one derivatives as inhibitors of mPGES-1. e-century.us A 2014 study detailed the synthesis and evaluation of these compounds, identifying them as a viable class of mPGES-1 inhibitors. e-century.us This demonstrates a direct and specific enzymatic modulation by the core pyrido[4,3-d]pyrimidine structure, distinct from the kinase inhibition activities more commonly associated with related scaffolds.
Topoisomerase Inhibition
Certain derivatives of the pyrido[4,3-d]pyrimidine class have been identified as inhibitors of human topoisomerase II (topoII), a validated and crucial target in cancer therapy. nih.govnih.gov Topoisomerase II enzymes are vital for modulating DNA topology, playing a key role in DNA replication, transcription, and chromosome segregation. nih.gov A series of compounds centered on the tetrahydropyrido[4,3-d]pyrimidine heterocycle has been synthesized and evaluated for their topoII inhibitory effects. nih.govnih.gov
Among the synthesized analogs, several compounds demonstrated promising inhibitory activity against topoisomerase II. nih.gov For instance, compound 24 (ARN21929) emerged as a notable inhibitor with good in vitro potency. nih.govnih.gov Molecular docking studies suggest these inhibitors may act at different binding sites, including the DNA cleavage region, which is the binding site for established topoII poisons like etoposide. nih.gov The development of this chemical class represents a promising avenue for creating novel and potentially safer anticancer drugs that target topoisomerase II. nih.govnih.gov
Table 1: Topoisomerase II Inhibitory Activity of Selected Tetrahydropyrido[4,3-d]pyrimidine Derivatives
| Compound | TopoII Inhibition IC₅₀ (µM) |
|---|---|
| 7 | 10.3 ± 2.0 |
| 20 | 11.0 ± 2.0 |
| 21 | 9.0 ± 1.0 |
| 22 | 8.0 ± 1.0 |
| 23 | 6.0 ± 1.0 |
| 24 (ARN21929) | 4.5 ± 1.0 |
Data sourced from Brindani et al., 2025. nih.gov
KRAS-G12D Inhibition and Signaling Pathway Modulation
The KRAS protein, particularly its G12D mutation, is a significant and challenging target in cancer drug development. nih.govresearchgate.net The KRAS-G12D mutation is prevalent in numerous cancers, including pancreatic ductal adenocarcinoma (PDAC), colorectal cancer, and lung cancer. nih.govresearchgate.net Pyrido[4,3-d]pyrimidine derivatives have been designed and synthesized as novel, non-covalent inhibitors targeting the KRAS-G12D protein. nih.gov
These inhibitors are developed through structure-based drug design to target specific pockets on the KRAS-G12D protein, leveraging non-covalent interactions. nih.gov For example, compound 10k , featuring a homopiperazine (B121016) moiety, demonstrated potent enzymatic inhibition of KRAS-G12D with a very low IC₅₀ value, achieved through interactions with amino acid residues Glu92 and His95. nih.gov Another notable example is MRTX1133 , a pyrido[4,3-d]pyrimidine analog, which is a potent and selective noncovalent inhibitor that binds to the inactive, GDP-bound state of KRAS-G12D. researchgate.net Inhibition of KRAS-G12D subsequently impacts downstream signaling pathways, such as the ERK and AKT pathways, which are crucial for cancer cell proliferation. nih.gov
Table 2: KRAS-G12D Enzymatic Inhibitory Activity
| Compound | KRAS-G12D Inhibition IC₅₀ (µM) |
|---|---|
| 10k | 0.009 |
Data sourced from Zhao et al., 2024. nih.gov
General Mechanisms of Anti-Proliferative Activity (In Vitro)
The anti-proliferative activity of pyrido[4,3-d]pyrimidine derivatives has been evaluated against a variety of cancer cell lines, demonstrating their potential as broad-spectrum anticancer agents. ontosight.ainih.govjocpr.com The mechanism of this activity is often linked to the inhibition of key enzymes involved in cell growth and division, such as protein kinases and topoisomerases. nih.govmdpi.com
Table 3: Anti-Proliferative Activity of Selected Pyrido[4,3-d]pyrimidine Derivatives Against Various Cancer Cell Lines
| Compound | Cell Line | KRAS Status | IC₅₀ (µM) |
|---|---|---|---|
| 1 | A375 | Not specified | 1.8 ± 0.3 |
| 1 | MCF7 | Not specified | 2.5 ± 0.3 |
| 1 | HeLa | Not specified | 2.5 ± 0.3 |
| 1 | A549 | Wild-type | 3.5 ± 0.3 |
| 1 | DU145 | Not specified | 2.5 ± 0.3 |
| 7 | A375 | Not specified | 2.0 ± 0.3 |
| 7 | MCF7 | Not specified | 3.0 ± 0.3 |
| 7 | HeLa | Not specified | 2.5 ± 0.3 |
| 7 | A549 | Wild-type | 4.0 ± 0.3 |
| 7 | DU145 | Not specified | 3.0 ± 0.3 |
| 10c | Panc-1 | G12D | 0.012 |
| 10c | HCT116 | G13D | 0.021 |
| 10c | A549 | Wild-type | 0.035 |
Data sourced from Brindani et al., 2025 and Zhao et al., 2024. nih.govnih.gov
Mechanisms of Antimicrobial and Antiviral Activities (In Vitro)
In addition to their anticancer properties, various pyridopyrimidine derivatives have been investigated for their potential as antimicrobial and antiviral agents. ontosight.aijocpr.com The fused heterocyclic system is a key structural feature that allows these compounds to interact with microbial and viral targets. ontosight.ai
Pyrido[4,3-d]pyrimidines have been specifically identified as potential selective inhibitors of bacterial protein synthesis. jocpr.com While detailed mechanisms for many derivatives are still under investigation, the general approach involves targeting essential microbial enzymes or processes that are distinct from the host's, leading to selective toxicity against the pathogen. Other related pyridopyrimidine isomers have shown efficacy against various bacterial and fungal strains. nih.govnih.gov For example, certain pyrido[2,3-d]pyrimidine derivatives have displayed inhibitory effects against both Gram-positive and Gram-negative bacteria. researchgate.net
The antiviral activity of this class of compounds has also been explored. ontosight.ai Studies on related pyrimido[4,5-d]pyrimidines have shown that specific derivatives can exhibit remarkable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com A series of pyrido(2,3-d)pyrimidines has also been synthesized and investigated as antiviral agents, highlighting the broad potential of the pyridopyrimidine scaffold in developing new therapeutic agents against infectious diseases. ontosight.aidocumentsdelivered.com
Medicinal Chemistry Perspective and Scaffold Utility
Pyrido[4,3-d]pyrimidine (B1258125) as a Privileged Scaffold in Drug Discovery
The pyrido[4,3-d]pyrimidine nucleus is a heterocyclic system of significant interest in medicinal chemistry. As a fused pyrimidine (B1678525) derivative, it belongs to a class of compounds recognized for their considerable pharmacological importance and broad-spectrum biological activities nih.gov. Fused pyrimidine systems, in general, are considered "privileged scaffolds" because their core structures are versatile and can be modified to interact with a wide range of biological targets, particularly in the realm of anticancer drug discovery elsevierpure.comnih.govnih.govresearchgate.net.
The value of the pyrido[4,3-d]pyrimidine scaffold lies in its ability to serve as a foundational structure for designing diverse therapeutic agents nih.gov. The fusion of a pyridine (B92270) and a pyrimidine ring creates a unique electronic and steric environment, allowing for the introduction of various substituents to modulate pharmacological activity nih.gov. This structural versatility has enabled its use in developing inhibitors for various enzymes and receptors. For example, the scaffold is present in drugs and clinical candidates targeting kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer mdpi.com.
Recent research has highlighted the potential of this scaffold in developing novel inhibitors for challenging targets. For instance, it has been successfully employed as the core structure for creating inhibitors of KRAS-G12D, a mutated protein that drives a significant percentage of pancreatic and biliary cancers nih.govmdpi.com. Furthermore, the scaffold has been investigated for developing potential sterol 14α-demethylase (CYP51) inhibitors, demonstrating its utility beyond oncology into antifungal applications acs.org. The consistent emergence of pyrido[4,3-d]pyrimidine derivatives in the discovery of new bioactive molecules underscores its status as a valuable and privileged scaffold in modern drug discovery. mdpi.com
Development of Targeted Therapeutic Agents
The pyrido[4,3-d]pyrimidine scaffold has been instrumental in the development of highly specific therapeutic agents designed to interact with key molecular targets implicated in disease. A primary focus has been on the inhibition of protein kinases, enzymes whose dysregulation is a common feature in cancer cells nih.gov.
Kinase Inhibitors: Derivatives of this scaffold have been developed as multitargeted kinase inhibitors, capable of simultaneously blocking multiple signaling pathways involved in tumor growth and angiogenesis nih.gov. For example, certain pyridothiopyranopyrimidine derivatives, which are structurally related to pyrido[4,3-d]pyrimidines, have shown high potency in inhibiting VEGFR-2 KDR, a key receptor in angiogenesis nih.gov. The central pyrido[4,3-d]pyrimidine structure can form critical interactions within the ATP-binding pocket of kinases, such as π–π stacking with aromatic residues like Tyr96 and hydrogen bonds with key amino acids like His95 and Arg68 acs.org. Trametinib, an approved kinase inhibitor for specific types of melanoma, features a pyrido[4,3-d]pyrimidine core, highlighting the clinical relevance of this scaffold mdpi.com.
KRAS-G12D Inhibitors: A significant breakthrough has been the application of the pyrido[4,3-d]pyrimidine scaffold in creating inhibitors for the KRAS-G12D mutation, a notoriously difficult drug target mdpi.com. Through structure-based drug design, researchers have synthesized compounds where the pyrido[4,3-d]pyrimidine core binds to an allosteric pocket on the KRAS protein acs.org. These inhibitors have demonstrated potent and selective activity, with some analogues showing IC50 values in the low nanomolar range for inhibiting the binding of effector proteins to GTP-bound KRAS-G12D acs.org.
| Compound | Target | Activity (IC50) | Cell Line |
| 10c | KRAS-G12D | 1.40 µM (anti-proliferation) | Panc1 |
| 10k | KRAS-G12D | 0.009 µM (enzymatic inhibition) | - |
| TH-Z835 (2) | KRAS-G12D | 1.6 µM | - |
| Deuterated Analogues | KRAS-G12D | 0.48 - 1.21 nM (binding inhibition) | - |
Antifungal Agents: Beyond oncology, the scaffold is being explored for other therapeutic areas. Novel pyrido[4,3-d]pyrimidine derivatives have been designed and synthesized as potential inhibitors of sterol 14α-demethylase (CYP51), an essential enzyme in fungal cell membrane biosynthesis acs.org. Several of these compounds exhibited good fungicidal activities against a range of fungal pathogens, with some showing better performance than the commercial fungicide epoxiconazole against Botrytis cinerea acs.org.
Prodrug Strategies and Linker Chemistry (e.g., PROTACs)
To overcome challenges such as poor solubility or limited cell permeability, prodrug and degrader strategies are being applied to pyrido[4,3-d]pyrimidine-based compounds. These approaches aim to improve the pharmacokinetic and therapeutic properties of the parent drug unisi.itnih.gov.
Prodrugs: The prodrug approach involves chemically modifying a bioactive compound to form a new molecule that is inactive but can be converted to the active parent drug in vivo through enzymatic or chemical processes nih.gov. This strategy can enhance properties like aqueous solubility nih.gov. For instance, 4-anilinopyrido[3,4-d]pyrimidine prodrugs have been developed as kinase inhibitors for cancer treatment nih.gov. One specific example is Tarloxotinib, a hypoxia-activated prodrug that targets the HER family of kinases, releasing its active metabolite preferentially in the tumor microenvironment mdpi.comnih.gov.
PROTACs and Linker Chemistry: Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of target proteins rather than just inhibiting them nih.gov. A PROTAC is a heterobifunctional molecule composed of a ligand that binds the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two researchgate.netarxiv.org. The pyrido[4,3-d]pyrimidine scaffold has been utilized as the target-binding component in the design of PROTACs.
In a study targeting KRAS-G12D, two PROTACs were synthesized from a lead pyrido[4,3-d]pyrimidine-based inhibitor by conjugating it to an E3 ligase ligand via a linker nih.govmdpi.com. The design of the linker is a critical aspect of PROTAC development, as its length, composition, and attachment points significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for effective protein degradation researchgate.netresearchgate.net. While the resulting PROTACs in the KRAS study showed reduced potency compared to the parent inhibitor, this was potentially attributed to impaired membrane permeability, highlighting the need for careful linker optimization nih.gov. The rational design of linkers, considering factors like chemical nature, length, hydrophilicity, and rigidity, is essential for developing potent PROTACs with favorable drug-like properties researchgate.net.
Design Considerations for Enhanced Potency and Selectivity
The rational design of pyrido[4,3-d]pyrimidine derivatives is crucial for achieving high potency and selectivity for the desired biological target. This process often involves a combination of structure-based drug design, analysis of structure-activity relationships (SAR), and chemical modifications to optimize interactions with the target protein nih.govacs.org.
Structure-Based Design: X-ray crystallography and molecular docking simulations are powerful tools used to elucidate the binding modes of pyrido[4,3-d]pyrimidine inhibitors nih.govacs.org. For KRAS-G12D inhibitors, docking studies have revealed that the central scaffold can form a π–π stacking interaction with Tyr96, while other parts of the molecule form critical hydrogen bonds with residues such as Asp12, Gly60, His95, and Arg68 in the allosteric switch II pocket nih.govacs.org. This detailed understanding of molecular interactions allows for the targeted design of new analogues with improved binding affinity.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrido[4,3-d]pyrimidine scaffold and its substituents allows for the exploration of SAR, providing insights into which chemical features are essential for biological activity nih.gov. For example, in a series of pyrido[2,3-d]pyrimidine (B1209978) tyrosine kinase inhibitors, replacing a 6-(2,6-dichlorophenyl) group with a 6-(3',5'-dimethoxyphenyl) moiety dramatically shifted the compound's profile from a broad-spectrum inhibitor to a highly selective inhibitor of the FGF receptor tyrosine kinase scilit.com. Similarly, for CXCR2 antagonists based on the related pyrido[3,4-d]pyrimidine (B3350098) scaffold, SAR studies showed that a sulfur linker was critical for activity, as replacing it with an amino or oxygen linker abolished the antagonistic effect nih.gov.
Optimizing Physicochemical Properties: Beyond direct target interactions, design considerations also include optimizing physicochemical properties to improve drug-like characteristics. This can involve introducing specific functional groups to enhance solubility or metabolic stability nih.gov. For instance, the introduction of a deuterated methylene linker in KRAS-G12D inhibitors was explored as a strategy to potentially improve metabolic stability without compromising potency acs.org. The goal is to achieve a balance between high potency, selectivity against off-target proteins (e.g., other kinases), and favorable pharmacokinetic properties to create an effective therapeutic agent mdpi.comnih.gov.
Future Research Directions and Challenges
Exploration of Novel Synthetic Pathways
The development of efficient and versatile synthetic routes is paramount for the thorough investigation of Pyrido[4,3-d]pyrimidin-4-amine, n-phenyl- and its analogs. Future research in this area should focus on several key challenges and opportunities.
Furthermore, the application of modern synthetic techniques such as microwave-assisted synthesis could offer significant advantages in terms of reduced reaction times and improved yields. grafiati.com Future studies should systematically explore the use of microwave irradiation to facilitate key bond-forming reactions in the synthesis of this scaffold. Another area ripe for exploration is the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, for the direct introduction of the n-phenyl-amine moiety onto a pre-functionalized pyrido[4,3-d]pyrimidine (B1258125) core. nih.gov
A significant challenge in the synthesis of substituted pyridopyrimidines is the control of regioselectivity, particularly when introducing substituents onto the pyridine (B92270) ring. The development of novel synthetic methods that allow for precise control over the position of functional groups will be crucial for generating a diverse library of analogs for structure-activity relationship (SAR) studies. This could involve the use of directing groups or the exploration of novel cyclization strategies. rsc.org
Comprehensive Mechanistic Elucidation of Biological Activities
While the broader class of pyridopyrimidines is known to exhibit a range of biological activities, particularly as kinase inhibitors, the specific biological targets and mechanism of action of Pyrido[4,3-d]pyrimidin-4-amine, n-phenyl- remain to be elucidated. mdpi.com A primary future research goal is to undertake a comprehensive investigation into its biological effects.
Given that many pyridopyrimidine derivatives function as ATP-competitive kinase inhibitors, a logical starting point is to screen Pyrido[4,3-d]pyrimidin-4-amine, n-phenyl- against a broad panel of kinases to identify potential targets. mdpi.com This will help to determine its selectivity profile and provide initial clues about its potential therapeutic applications. Subsequent biochemical and cellular assays will be necessary to validate these initial findings and to determine the compound's potency in inhibiting the identified kinases.
Beyond kinase inhibition, it is important to explore other potential mechanisms of action. This could involve investigating its ability to interact with other classes of enzymes, receptors, or nucleic acids. A thorough understanding of the compound's downstream signaling effects is also crucial. Techniques such as Western blotting and phosphoproteomics can be employed to map the signaling pathways that are modulated by the compound in relevant cell lines.
A significant challenge in this area will be to deconvolve the specific contribution of the n-phenyl group to the compound's biological activity. Comparative studies with the unsubstituted Pyrido[4,3-d]pyrimidin-4-amine and other N-substituted analogs will be essential to understand how this substituent influences target binding, potency, and selectivity.
Advanced Computational Approaches for Predictive Modeling
Computational modeling techniques are powerful tools that can accelerate the drug discovery process by providing insights into ligand-target interactions and predicting the biological activity of novel compounds. Future research on Pyrido[4,3-d]pyrimidin-4-amine, n-phenyl- should leverage these approaches to guide its development.
Molecular docking studies can be employed to predict the binding mode of Pyrido[4,3-d]pyrimidin-4-amine, n-phenyl- within the active sites of various kinases and other potential biological targets. nih.gov These studies can help to rationalize its activity and selectivity and provide a structural basis for the design of more potent and selective analogs. For instance, docking simulations can reveal key hydrogen bonding and hydrophobic interactions between the compound and the target protein. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) studies offer a means to develop predictive models that correlate the structural features of a series of compounds with their biological activity. nih.gov By synthesizing and testing a library of analogs of Pyrido[4,3-d]pyrimidin-4-amine, n-phenyl- with diverse substituents on the phenyl ring and the pyridopyrimidine core, a robust 3D-QSAR model can be constructed. nih.gov This model can then be used to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.
Molecular dynamics (MD) simulations can provide a more dynamic picture of the interactions between the compound and its target. mdpi.com These simulations can be used to assess the stability of the ligand-protein complex over time and to identify key conformational changes that may be important for biological activity. Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can be used to assess the drug-likeness of Pyrido[4,3-d]pyrimidin-4-amine, n-phenyl- and its derivatives at an early stage, helping to identify potential liabilities that may hinder their development. rsc.org
Design of Next-Generation Pyrido[4,3-d]pyrimidin-4-amine Derivatives
The design and synthesis of next-generation derivatives of Pyrido[4,3-d]pyrimidin-4-amine, n-phenyl- with improved potency, selectivity, and pharmacokinetic properties is a key future objective. This will be guided by the insights gained from SAR studies, mechanistic elucidation, and computational modeling.
A primary strategy for the design of new analogs will be the systematic modification of the n-phenyl ring. The introduction of various substituents (e.g., electron-donating, electron-withdrawing, and sterically bulky groups) at different positions on the phenyl ring will allow for a thorough exploration of the SAR. nih.gov This will help to identify the optimal substitution pattern for maximizing biological activity and selectivity.
Another important design consideration is the modification of the pyridopyrimidine core itself. The introduction of substituents at other available positions on the pyridine or pyrimidine (B1678525) rings could lead to enhanced interactions with the target protein or improved physicochemical properties. nih.gov The concept of bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties, can also be applied. nih.gov For example, replacing the phenyl ring with other aromatic or heteroaromatic systems could lead to novel derivatives with altered biological profiles.
The development of covalent inhibitors represents another promising direction. If a suitable nucleophilic residue is present in the active site of a target kinase, the incorporation of a reactive group (a "warhead") onto the Pyrido[4,3-d]pyrimidin-4-amine, n-phenyl- scaffold could lead to the formation of a covalent bond with the target, resulting in irreversible inhibition and potentially enhanced potency and duration of action.
Q & A
Q. Characterization Workflow
- Purity Assessment : HPLC (C18 columns, acetonitrile/water gradients) confirms >95% purity .
- Structural Elucidation :
- Crystallography : Single-crystal X-ray diffraction (e.g., PDB ID: 1HCK) confirms regiochemistry and hydrogen-bonding patterns .
How do structural modifications at position 4 influence kinase inhibitory activity?
Q. Structure-Activity Relationship (SAR) Insights
- Lipophilic Groups : N-Phenyl substitutions enhance binding to hydrophobic pockets in kinases (e.g., MAP4K4), improving IC values to low nM ranges .
- Electron-Withdrawing Groups : Fluorine or trifluoromethyl (CF) at the phenyl ring increase selectivity for ATP-binding sites in CDK2/Pim1 kinases .
Case Study : Compound 29 (6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine) shows 10-fold higher potency against MAP4K4 compared to unsubstituted analogs .
What are common challenges in resolving contradictory biological data for pyrido[4,3-d]pyrimidin-4-amine derivatives?
Data Discrepancy Analysis
Contradictions often arise from:
- Off-Target Effects : Compounds like 7-(3-bromophenyl)-5-(2-ethoxyphenyl) derivatives inhibit PDE3A (IC = 0.3 µM) but lack EGFR activity, necessitating kinome-wide profiling .
- Solubility Artifacts : Poor aqueous solubility (>50 µM) may falsely reduce in vitro potency. Use DMSO stocks ≤0.1% to avoid precipitation .
Mitigation : Cross-validate using orthogonal assays (e.g., SPR for binding vs. cellular proliferation assays) .
How can reaction pathways be optimized to minimize impurities during scale-up?
Q. Process Chemistry Considerations
- Byproduct Control : Dimroth rearrangements under microwave irradiation (200°C, 30 min) reduce side products compared to conventional heating .
- Catalysis : Pd/C or CuI accelerates cross-coupling steps (e.g., Suzuki-Miyaura for aryl substitutions) with >90% conversion .
- Workflow : Continuous flow reactors improve reproducibility for multi-step syntheses .
What computational tools are effective for predicting pyrido[4,3-d]pyrimidin-4-amine interactions with biological targets?
Q. In Silico Modeling Approaches
- Docking : AutoDock Vina or Glide simulate binding to kinase ATP pockets (e.g., Pim1 kinase, PDB: 4A6C) .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
Validation : Match predicted binding poses with crystallographic data (RMSD ≤2.0 Å) .
How do solvent and temperature affect regioselectivity in pyrido[4,3-d]pyrimidin-4-amine synthesis?
Q. Reaction Condition Optimization
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at position 4, while alcohols (BuOH) promote cyclization .
- Temperature : Reflux (140–200°C) is critical for cyclization; lower temps (80–100°C) favor intermediate stabilization .
What strategies address low yields in multi-component pyrido[4,3-d]pyrimidin-4-amine syntheses?
Q. Yield Improvement Tactics
- Catalytic Systems : Use Sc(OTf) or ZnCl to accelerate imine formation (yield increase from 40% to 75%) .
- Microwave Assistance : Reduces reaction time from 24 hrs to 2 hrs with comparable yields .
How can isotopic labeling (e.g., 15^{15}15N) be incorporated for mechanistic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
